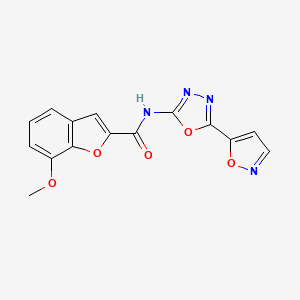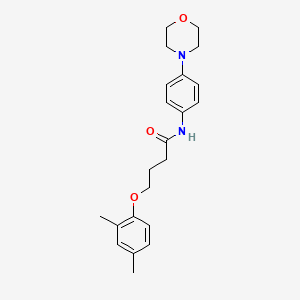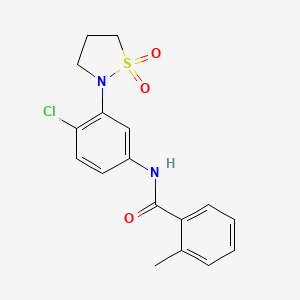![molecular formula C19H22ClN3O B2730512 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1384626-55-4](/img/structure/B2730512.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic compound. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community due to their importance in natural products and drugs . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives . For instance, the optically active cyclohexanone and phenylhydrazine hydrochloride were used under reflux in methanesulfonic acid (MsOH) to give the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data . The compound contains an indole moiety, which is a five-membered heterocyclic system that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride to give a tricyclic indole . The resulting indole can then undergo further reactions to give other indole derivatives .Physical And Chemical Properties Analysis
Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-2-9-23-10-6-14(7-11-23)19(24)21-8-5-15-13-22-18-4-3-16(20)12-17(15)18/h1,3-4,12-14,22H,5-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWQTNUVJOIXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride](/img/structure/B2730430.png)


![4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2730437.png)
![1-Adamantyl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2730438.png)
![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2730440.png)

![N-methyl-N-[1-(4-methylphenyl)butan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730445.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2730446.png)

![3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-](/img/structure/B2730448.png)
![butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B2730449.png)
